4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-11(14-12(13)17-7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXSYWANTVMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185311 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887031-20-1 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887031-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via α-Haloketone and Thiourea Cyclization
A common approach involves reacting benzo[d]dioxol-5-yl substituted α-haloketones with thiourea under reflux in ethanol, typically at 66–80 °C for 24 hours under an inert atmosphere. This reaction forms the thiazol-2-ylamine core with the benzo-dioxin substituent attached at the 4-position of the thiazole ring.
| Parameter | Details |
|---|---|
| Starting materials | Benzo[d]dioxol-5-yl-2-bromoethanone, thiourea |
| Solvent | Ethanol |
| Temperature | 66–80 °C |
| Time | 24 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | Up to 41.3% |
After completion, the reaction mixture is concentrated under reduced pressure, and the product is isolated by extraction and purification, often by column chromatography.
Nucleophilic Substitution on Thiazol-2-ylamine
The thiazol-2-ylamine intermediate can be further functionalized by nucleophilic substitution reactions. For example, the amine can be deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) at room temperature under nitrogen, followed by the addition of benzyl bromide or substituted benzyl bromides to yield N-substituted derivatives.
The reaction progress is monitored by thin-layer chromatography (TLC). After quenching with saturated ammonium chloride solution, the product is extracted with ethyl acetate, dried, and purified by silica gel chromatography.
Amidation Reactions Using Coupling Agents
Amidation of the thiazol-2-ylamine with carboxylic acids or their derivatives can be performed using coupling agents such as HATU in dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIEA). The reaction is typically stirred at room temperature overnight, followed by purification via reverse-phase high-performance liquid chromatography (HPLC).
| Parameter | Details |
|---|---|
| Starting materials | Thiazol-2-ylamine, carboxylic acid derivative, HATU, DIEA |
| Solvent | DMF |
| Temperature | Room temperature |
| Time | Overnight (approx. 12–16 hours) |
| Purification | Reverse-phase HPLC |
| Yield | Example yields around 70% |
This method is useful for preparing amide derivatives of the compound for further biological or chemical studies.
- The cyclization method using α-haloketones and thiourea is a classical and reliable route to the thiazol-2-ylamine core, but yields can be moderate and reaction times long.
- Nucleophilic substitution on the amine nitrogen allows for structural diversification but often results in lower yields (~17–21%), possibly due to steric hindrance or competing side reactions.
- Amidation using modern coupling agents like HATU provides higher yields and cleaner products, suitable for preparing derivatives for pharmaceutical applications.
- Reaction conditions such as inert atmosphere and controlled temperature are critical to prevent side reactions and degradation.
- Purification techniques including column chromatography and HPLC are essential for obtaining high-purity compounds.
The preparation of 4-(2,3-Dihydro-benzodioxin-6-yl)-5-methyl-thiazol-2-ylamine involves well-established synthetic methodologies centered on thiazole ring formation via cyclization and subsequent functionalization through nucleophilic substitution or amidation. Each method offers trade-offs between yield, reaction time, and product purity. The choice of method depends on the desired derivative and application, with coupling agent-mediated amidation providing the most efficient route for complex derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Synthesis Approaches
The synthesis of this compound often involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Typically achieved through condensation reactions involving thiazole precursors.
- Dioxin Modification : Involves the introduction of the dioxin moiety through electrophilic aromatic substitution or similar methods.
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor , making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Antimicrobial Activity
Research has indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit antimicrobial properties. The thiazole component enhances this activity by interacting with bacterial enzymes or disrupting cell membranes. For example, compounds structurally related to 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine have shown effective inhibition against various Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural attributes suggest potential anticancer properties. Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and have demonstrated significant antiproliferative activity. Molecular docking studies indicate favorable binding interactions with cancer-related targets .
Case Study 1: Acetylcholinesterase Inhibitors
A study synthesized a series of thiazole derivatives based on coumarin and evaluated their AChE inhibitory activities. Among them, compounds similar to this compound exhibited IC50 values indicating strong inhibition capabilities .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 2.7 | AChE Inhibition |
| Compound B | 3.0 | AChE Inhibition |
| Target Compound | TBD | TBD |
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against various pathogens. Results indicated that certain derivatives showed high efficacy against resistant strains of bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
Physicochemical and Commercial Properties
- Melting Points :
Analogous compounds like 9n (mp: 202–204°C) and 9m (mp: 170–243°C) exhibit high thermal stability, likely due to extended conjugation and hydrogen bonding . The target compound’s melting point is unreported but expected to align with these ranges. - Commercial Availability :
The target compound is marketed as QB-3799 (95% purity), whereas derivatives like ST-1054 (2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)pyrrolidine) and JK-6148 (1,3,4-oxadiazol-2-amine analog) are also available, underscoring the scaffold’s versatility .
Structure-Activity Relationships (SAR)
- Benzodioxin Position: Substituents at the 6-position of benzodioxin (e.g., methylamino in 9l vs. arylidene in 9n) significantly impact kinase affinity. For example, 9n’s hydroxyl-methoxybenzylidene group enhances SsCK1 inhibition compared to 9l’s bulkier 1,3-benzodioxol-5-yl substituent .
Biological Activity
The compound 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine . The initial reaction combines this amine with various reagents to form thiazole derivatives. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide with 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of bases like lithium hydride has been documented as a successful method for generating targeted thiazole derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to This compound . For example, derivatives of benzothiazole that include similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 3.58 to 15.36 μM , indicating promising activity against cancer cells while showing lower toxicity to normal cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders. Specifically, it has been tested against α-glucosidase and acetylcholinesterase , which are relevant in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that these compounds could potentially serve as therapeutic agents by modulating enzyme activity .
Case Study 1: Antitumor Activity
In a comprehensive study, several derivatives of thiazole were synthesized and evaluated for their antitumor activity. Among them, specific compounds exhibited IC50 values comparable to established chemotherapeutics like sorafenib. Notably, compound 4f showed an IC50 of 0.194 μM against BRAF and 0.071 μM against VEGFR-2, suggesting a dual inhibitory action that could be leveraged in cancer therapy .
Case Study 2: Metabolic Enzyme Inhibition
Another study focused on the inhibition of enzymes linked to metabolic syndromes. The synthesized thiazole derivatives were screened for their ability to inhibit α-glucosidase effectively, which is crucial for managing postprandial blood glucose levels in T2DM patients. The findings demonstrated that these compounds can significantly reduce enzyme activity, indicating their potential role in diabetes management .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
